Clofoctol

Übersicht

Beschreibung

Clofoctol ist eine synthetische antibakterielle Verbindung, die hauptsächlich zur Behandlung von Infektionen der Atemwege verwendet wird, die durch grampositive Bakterien verursacht werden. Es wurde unter verschiedenen Handelsnamen vermarktet, darunter Octofene in Frankreich und Gramplus in Italien . This compound ist bekannt für seine bakteriostatischen Eigenschaften, d. h. es hemmt das Wachstum und die Vermehrung von Bakterien, anstatt sie direkt abzutöten .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch einen mehrstufigen Prozess synthetisiert, bei dem 2,4-Dichlorbenzylchlorid mit 4-tert-Butylphenol umgesetzt wird. Die Reaktion findet typischerweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat statt, was die nukleophile Substitutionsreaktion erleichtert. Das resultierende Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt, um this compound in reiner Form zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien und Lösungsmitteln in Industriequalität, und die Reaktionsbedingungen werden für maximale Ausbeute und Reinheit optimiert. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um sicherzustellen, dass es die pharmazeutischen Standards erfüllt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Clofoctol is synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with 4-tert-butylphenol. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography to obtain this compound in its pure form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Clofoctol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu den entsprechenden Chinonen oder anderen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können this compound in die entsprechenden Alkohole oder andere reduzierte Formen umwandeln.

Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, bei denen die Chloratome durch andere Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) verwendet.

Substitution: Nukleophile wie Hydroxidionen (OH⁻) oder Amine (NH₂⁻) werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann beispielsweise die Oxidation von this compound zu Chinonen führen, während die Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Industrie: This compound wird in der Formulierung von antibakteriellen Produkten für Atemwegsinfektionen verwendet.

Wirkmechanismus

This compound entfaltet seine antibakterielle Wirkung, indem es die Permeabilität der cytoplasmatischen Membran in Bakterien verändert, was zur Störung essentieller Zellprozesse führt . Es zielt speziell auf die bakterielle Zellmembran ab, wodurch der Inhalt der Zelle austritt und letztendlich das Bakterienwachstum gehemmt wird . Im Kontext von SARS-CoV-2 hemmt this compound die Translation der viralen RNA, wodurch die Virusreplikation verhindert wird .

Wirkmechanismus

Clofoctol exerts its antibacterial effects by altering the permeability of the cytoplasmic membrane in bacteria, leading to the disruption of essential cellular processes . It specifically targets the bacterial cell membrane, causing leakage of intracellular contents and ultimately inhibiting bacterial growth . In the context of SARS-CoV-2, this compound inhibits the translation of viral RNA, thereby preventing viral replication .

Vergleich Mit ähnlichen Verbindungen

Clofoctol ist einzigartig in seiner dualen Wirkung gegen sowohl bakterielle Infektionen als auch Virusreplikation. Ähnliche Verbindungen umfassen:

Chloramphenicol: Ein weiteres bakteriostatisches Antibiotikum, das die Proteinsynthese in Bakterien hemmt.

Erythromycin: Ein Makrolidantibiotikum, das ebenfalls die bakterielle Proteinsynthese angreift.

Nitazoxanid: Ein Antiparasitikum, das eine potenzielle antivirale Aktivität gegen verschiedene Viren gezeigt hat, darunter SARS-CoV-2.

This compound zeichnet sich durch seinen spezifischen Wirkmechanismus an der bakteriellen Zellmembran und seine potenziellen antiviralen Eigenschaften aus .

Biologische Aktivität

Clofoctol is an antibiotic that has garnered attention not only for its antibacterial properties but also for its potential applications in antiviral and anticancer therapies. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and therapeutic potentials supported by various studies.

This compound exhibits a multifaceted mechanism of action:

- Antibacterial Activity : this compound primarily acts by inhibiting bacterial cell wall synthesis and inducing membrane permeabilization, which leads to bacterial cell death. It has been shown to be effective against various strains of bacteria, including Streptococcus pneumoniae and Streptococcus pyogenes, although resistance has been observed over time .

- Antiviral Activity : Recent studies have demonstrated that this compound can inhibit the replication of SARS-CoV-2, the virus responsible for COVID-19. In vitro tests revealed that this compound significantly reduced viral loads in infected cells by blocking the translation of viral RNA . In vivo experiments using transgenic mice expressing the human ACE2 receptor showed that this compound treatment led to a reduction in viral load and associated lung inflammation markers .

- Anticancer Properties : this compound has also been identified as an inhibitor of glioma stem cell proliferation. It induces apoptosis in glioma stem cells (GSCs) and inhibits tumor growth in xenograft models. Studies indicate that this compound selectively targets GSCs, which are often resistant to conventional therapies like temozolomide (TMZ) .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound reaches high concentrations in lung tissues after intraperitoneal administration, with levels sustained for several hours post-administration. For instance, a dose of 62.5 mg/kg administered to mice resulted in lung concentrations exceeding 61 µM within 30 minutes, remaining above therapeutic thresholds for nearly four hours .

Antiviral Activity Against SARS-CoV-2

A significant study investigated the antiviral effects of this compound on SARS-CoV-2 using K18-hACE2 transgenic mice:

- Study Design : Mice were treated with this compound post-infection at varying doses.

- Results :

Anticancer Efficacy in Glioma Models

Another study focused on the effects of this compound on glioma stem cells:

- Study Design : GSCs were treated with this compound, and tumor growth was monitored in xenograft models.

- Results :

Comparative Resistance Data

Research has indicated a concerning trend regarding the emergence of resistance to this compound among certain bacterial strains. A study reported a four-fold increase in minimum inhibitory concentration (MIC) against S. pneumoniae and S. pyogenes, suggesting that while this compound remains effective, vigilance is necessary to manage potential resistance development .

Summary Table of Biological Activities

| Activity Type | Mechanism | Key Findings |

|---|---|---|

| Antibacterial | Inhibits cell wall synthesis | Effective against multiple bacterial strains |

| Antiviral | Blocks translation of viral RNA | Reduces SARS-CoV-2 viral load and inflammation |

| Anticancer | Induces apoptosis in glioma stem cells | Inhibits tumor growth; enhances survival rates |

Eigenschaften

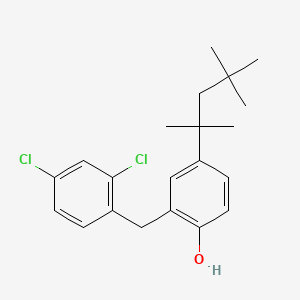

IUPAC Name |

2-[(2,4-dichlorophenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26Cl2O/c1-20(2,3)13-21(4,5)16-7-9-19(24)15(11-16)10-14-6-8-17(22)12-18(14)23/h6-9,11-12,24H,10,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVZOORKDNCGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)CC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045889 | |

| Record name | Clofoctol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37693-01-9 | |

| Record name | Clofoctol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37693-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofoctol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037693019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofoctol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | clofoctol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clofoctol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clofoctol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOFOCTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/704083NI0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Clofoctol's primary mechanism of action is the inhibition of bacterial cell wall synthesis. [] It achieves this by binding to bacterial cells through hydrophobic links, primarily targeting the cytoplasmic membrane. [, ] This binding leads to several downstream effects, including:

- Leakage of cellular components: this compound disrupts membrane permeability, causing the release of UV-absorbing material and leakage of intracellular components like glutamate. []

- Inhibition of energy metabolism: this compound causes a rapid decrease in intracellular ATP, not by inhibiting respiration or stimulating ATPase activity, but by disrupting the proton and potential gradients across the cytoplasmic membrane. []

- Inhibition of protein translation: Recent studies also suggest that this compound can inhibit the translation of intracellular proteins, inducing apoptosis in certain cancer cells. [, ]

- Activation of the unfolded protein response (UPR): this compound has been shown to activate the UPR in prostate cancer cell lines, contributing to its anti-cancer effects. [, , ]

ANone:

- Spectroscopic data: Detailed spectroscopic data, including FT-IR, 1H NMR, MALDI-TOF, and UV-Vis spectra, are available in the literature, particularly in studies focusing on the synthesis and characterization of this compound derivatives. []

A: this compound exhibits good stability under various conditions. [] Studies have investigated its stability in different formulations, including suppositories, to optimize its delivery and shelf life. [] Information regarding its compatibility with specific materials requires further investigation.

ANone: this compound is not known to possess catalytic properties. Its primary mechanism of action involves disrupting bacterial cell membranes and inhibiting specific cellular processes, rather than catalyzing chemical reactions.

A: Yes, computational studies have investigated the binding of this compound and its analogues to the Cdc7/Dbf4 kinase complex, a potential target for cancer therapy. [] These studies utilized molecular modeling techniques to understand this compound's binding mode and guide the design of novel inhibitors.

ANone: this compound demonstrates favorable pharmacokinetic properties, including:

- Absorption: It is well-absorbed after both oral and rectal administration, with rectal administration leading to faster absorption and higher tissue concentrations. [, ]

- Distribution: It exhibits good penetration into various tissues, including lung tissue, where it accumulates to levels significantly higher than plasma concentrations. [, ]

ANone: this compound displays potent in vitro and in vivo activity against a range of bacterial pathogens:

- In vitro: It exhibits bactericidal activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimal inhibitory concentrations (MICs) often close to its bactericidal concentrations (MBCs). [, ]

- In vivo: Animal models, particularly murine pneumonia models, have demonstrated the efficacy of this compound in treating respiratory tract infections. [] The area under the curve/MIC (AUC/MIC) ratio was identified as a key PK/PD parameter correlating with its in vivo efficacy. []

- Clinical Trials: Clinical studies have demonstrated this compound's efficacy in treating various respiratory tract infections in humans, including acute bronchitis, bronchiectasis, and pneumonia. [, ]

ANone: The research papers provided do not mention specific biomarkers or diagnostic tools directly associated with this compound efficacy or treatment response.

ANone: Various analytical methods have been employed to study this compound:

- Microbiological assays: These assays utilize reference microorganisms like S. aureus and B. cereus to determine this compound concentrations in biological samples. []

- HPLC (High-Performance Liquid Chromatography): HPLC techniques, particularly those coupled with sensitive detectors, enable the accurate quantification of this compound in plasma and tissues. []

ANone: Specific information regarding the ecotoxicological effects and environmental degradation of this compound is not readily available in the provided research papers. Further investigation is needed to assess its potential environmental impact and explore strategies for mitigation.

ANone: While the research papers mention the use of various analytical methods for studying this compound, they do not provide specific details regarding the validation of these methods, including accuracy, precision, and specificity.

A: this compound was first synthesized in the 1960s and initially investigated for its antibacterial properties against Gram-positive bacteria. [] Early research focused on its mechanism of action, pharmacokinetics, and efficacy in treating respiratory tract infections. [, , ] Over time, research has expanded to explore its potential in other areas, including cancer therapy, highlighting its diverse biological activities. [, , , , ]

A: Yes, this compound research demonstrates cross-disciplinary applications, particularly between microbiology, pharmacology, and oncology. Its initial use as an antibacterial agent has paved the way for exploring its potential as an anti-cancer and anti-viral agent. [, , , , , , ] This highlights the importance of collaborative research efforts to fully understand this compound's diverse biological activities and therapeutic potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.